molecular formula C11H10FN B13992809 1-(4-Fluorobenzyl)cyclopropanecarbonitrile

1-(4-Fluorobenzyl)cyclopropanecarbonitrile

Cat. No.: B13992809
M. Wt: 175.20 g/mol
InChI Key: QOZZKSUKQKMALD-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)cyclopropanecarbonitrile is an organic compound with the molecular formula C11H10FN. It features a cyclopropane ring attached to a benzyl group substituted with a fluorine atom at the para position and a nitrile group.

Preparation Methods

The synthesis of 1-(4-Fluorobenzyl)cyclopropanecarbonitrile typically involves the following steps:

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(4-Fluorobenzyl)cyclopropanecarbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Fluorobenzyl)cyclopropanecarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(4-Fluorobenzyl)cyclopropanecarbonitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorobenzyl group enhances binding affinity to specific targets, while the cyclopropane ring provides rigidity to the molecule, influencing its overall activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

1-(4-Fluorobenzyl)cyclopropanecarbonitrile can be compared with similar compounds such as:

  • 1-(4-Bromo-2-fluorophenyl)cyclopropanecarbonitrile
  • 1-(4-(Trifluoromethoxy)phenyl)cyclopropanecarbonitrile
  • 1-(4-Fluorophenyl)cyclopropanamine hydrochloride

These compounds share structural similarities but differ in their substituents, leading to variations in their chemical reactivity and biological activity.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]cyclopropane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN/c12-10-3-1-9(2-4-10)7-11(8-13)5-6-11/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZZKSUKQKMALD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC2=CC=C(C=C2)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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